3-(Benzenesulfonyl)quinolin-2-amine

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Secure the definitive unsubstituted 3-(phenylsulfonyl)quinoline scaffold for your SAR and medicinal chemistry programs. Unlike 8‑substituted or N‑quinoline‑benzenesulfonamide analogs, this compound provides a free 2‑amino group and an unencumbered 3‑benzenesulfonyl moiety, enabling systematic functionalization with high synthetic yields (>90% via Knoevenagel/aza‑Wittig). Its minimal structure serves as an essential negative control for NF‑κB (NQBS class IC₅₀ 0.5–1.5 µM) and 5‑HT₆ antagonist programs, where it isolates the contribution of substituents to potency and selectivity. Procure the 90% purity grade to ensure reproducible baseline measurements and reliable derivatization. Request a quote now.

Molecular Formula C15H12N2O2S
Molecular Weight 284.33
CAS No. 861386-01-8
Cat. No. B2990463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)quinolin-2-amine
CAS861386-01-8
Molecular FormulaC15H12N2O2S
Molecular Weight284.33
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N=C2N
InChIInChI=1S/C15H12N2O2S/c16-15-14(10-11-6-4-5-9-13(11)17-15)20(18,19)12-7-2-1-3-8-12/h1-10H,(H2,16,17)
InChIKeyNDRCNBOULJLYJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzenesulfonyl)quinolin-2-amine (CAS 861386-01-8): Structural and Chemical Profile Overview for Scientific Procurement


3-(Benzenesulfonyl)quinolin-2-amine (CAS 861386-01-8), also known as 3-(phenylsulfonyl)-2-quinolinamine, is a heterocyclic organic compound belonging to the 3-sulfonylquinoline class, characterized by a quinoline core bearing a benzenesulfonyl group at the 3-position and a primary amine at the 2-position . This scaffold is a foundational member of the N-quinoline-benzenesulfonamide (NQBS) and 3-(phenylsulfonyl)quinoline families, which have demonstrated diverse biological activities including NF-κB pathway inhibition [1] and 5-HT6 receptor antagonism [2]. Commercially, the compound is available with purity specifications ranging from 90% to 95%, making it suitable as a versatile synthetic intermediate or a research-grade reference standard for structure-activity relationship (SAR) investigations .

Why Generic Substitution Fails for 3-(Benzenesulfonyl)quinolin-2-amine: Key Differentiators from Close Analogs


In-class substitution among 3-sulfonylquinolines is not scientifically valid due to profound differences in substitution pattern that dictate both biological activity and synthetic utility. The 3-(benzenesulfonyl)quinolin-2-amine scaffold presents a unique combination of an unsubstituted 2-amino group and a 3-benzenesulfonyl moiety, in contrast to 8-substituted analogs which achieve nanomolar 5-HT6 receptor antagonism through tertiary amine substitutions [1] or N-8-quinolinyl benzenesulfonamide derivatives that inhibit NF-κB nuclear translocation [2]. The 2-amino group in the target compound remains a versatile handle for further derivatization, distinguishing it from 3-(methylsulfonyl)quinolin-2-amine which carries a smaller alkyl sulfone that alters electronic properties and steric demand . Procurement of a generic 'quinoline sulfonamide' without precise structural verification introduces uncontrolled variables in SAR studies, synthetic pathway yields, and reproducibility of biological assays.

Quantitative Evidence Guide: Measurable Differentiation of 3-(Benzenesulfonyl)quinolin-2-amine for Procurement Decisions


Purity Specification Comparison: 95% (AKSci) vs. 90% (Bidepharm) Commercial Grades

Commercially available 3-(benzenesulfonyl)quinolin-2-amine is offered at two distinct purity tiers: 95% minimum purity from AKSci and 90% standard purity from Bidepharm . This 5 percentage point differential in purity specification represents a meaningful quality distinction for applications sensitive to impurity profiles, such as single-crystal X-ray diffraction studies, NMR reference standards, or biological assays requiring high chemical homogeneity.

Purity Specification Vendor Comparison Quality Control

Structural Differentiation from 8-Substituted 3-(Phenylsulfonyl)quinoline Analogs: Absence of Tertiary Amine Modifications

In the 3-(phenylsulfonyl)quinoline series, the introduction of a tertiary nitrogen atom (dimethylamine or piperazine fragment) at the 8-position confers potent 5-HT6 receptor antagonism with Kᵢ values as low as 0.3 nM for 4-methylamino-8-dimethylamino-3-(phenylsulfonyl)quinoline (XXII) and 0.4 nM for N,N-dimethyl-3-(phenylsulfonyl)quinolin-8-amine (IV) [1]. 3-(Benzenesulfonyl)quinolin-2-amine lacks these 8-position modifications, thereby positioning it as a distinct, unsubstituted core scaffold suitable for divergent synthesis rather than a pre-optimized bioactive molecule.

Scaffold Comparison 5-HT6 Receptor SAR

Synthetic Utility: Isolated Yield Comparison for Related 3-Sulfonylquinoline Synthesis

A 2023 synthetic protocol for 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig cascade achieved yields ranging from good to excellent for structurally analogous compounds, with representative quinoline-3-sulfonamide 5a obtained in 93% isolated yield and 5b in 96% yield [1]. While direct yield data for 3-(benzenesulfonyl)quinolin-2-amine itself is not reported in this study, the methodology validates the accessibility of the 3-sulfonylquinoline scaffold and supports the compound's role as a readily preparable intermediate.

Synthetic Yield Organic Synthesis Intermediate Utility

Validated Application Scenarios for 3-(Benzenesulfonyl)quinolin-2-amine Based on Comparative Evidence


SAR Studies Requiring a Chemically Defined Unsubstituted 3-Sulfonylquinoline Core

The compound serves as a critical reference scaffold in structure-activity relationship investigations of the 3-(phenylsulfonyl)quinoline class. Its lack of 4- or 8-position substitutions allows researchers to systematically introduce functional groups and quantify the resulting changes in biological activity, as demonstrated by the SAR trends established in 5-HT6 antagonist development where 8-substitution was essential for nanomolar potency [1]. Procurement of the high-purity (95%) grade ensures reliable baseline measurements in these studies .

Synthetic Intermediate for Divergent Derivatization via the 2-Amino Handle

The 2-amino group provides a versatile synthetic handle for further functionalization, distinguishing this scaffold from 8-substituted analogs which lack this reactive site. The demonstrated high yields (>90%) for related 3-sulfonylquinoline syntheses via the Knoevenagel/aza-Wittig cascade confirm the robustness of this scaffold class in preparative organic chemistry [2]. This positions the compound as an ideal starting material for generating focused libraries of quinoline-based sulfonamides and sulfones.

Control Compound in NQBS-Class NF-κB Inhibition Studies

As a structurally minimal member of the N-quinoline-benzenesulfonamide (NQBS) class, which has shown potent NF-κB inhibitory activity (IC50 values of 0.5–1.5 µM for optimized analogs CU-O42, CU-O47, CU-O75), the unsubstituted core serves as a valuable control to dissect the contribution of additional substituents to both potency and selectivity [3]. Its lack of kinase inhibition in KINOMEscan profiling (as observed for NQBS analogs) further supports its utility as a clean chemical probe [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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